CCT251545

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CCT251545 es un inhibidor de molécula pequeña potente y selectivo de la vía de señalización WNT. Es un compuesto biodisponible por vía oral con un valor de IC50 de 5 nM en células 7dF3 . Este compuesto se utiliza como una sonda química para explorar los roles de la quinasa dependiente de ciclina 8 (CDK8) y la quinasa dependiente de ciclina 19 (CDK19) en enfermedades humanas .

Mecanismo De Acción

CCT251545 ejerce sus efectos inhibiendo la actividad de CDK8 y CDK19, que forman parte del complejo Mediador involucrado en la regulación de la expresión génica . El compuesto se une al sitio de unión al ATP de estas quinasas, evitando su actividad y alterando la expresión génica regulada por la vía WNT . Esta inhibición conduce a cambios en procesos celulares como la proliferación y la diferenciación .

Análisis Bioquímico

Biochemical Properties

CCT251545 interacts with the protein kinases CDK8 and CDK19 . It has been found to have over 100-fold selectivity over 291 other kinases . It potently inhibits WNT pathway activity in COLO205-F1756 clone 4, an APC-mutant human colorectal cancer cell line .

Cellular Effects

This compound has shown to alter WNT pathway-regulated gene expression and other on-target effects of modulating CDK8 and CDK19, including expression of genes regulated by STAT1 . It also reduces phospho-STAT1 SER727 levels in SW620 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through a type 1 binding mode involving insertion of the CDK8 C terminus into the ligand binding site . It is an ATP competitive inhibitor .

Temporal Effects in Laboratory Settings

It has been shown to display potent cell-based activity .

Dosage Effects in Animal Models

In animal models, specifically in NCr athymic mice bearing established SW620 human colorectal cancer xenografts, this compound (70mg/kg; p.o.; twice daily) causes an inhibition of tumor growth .

Metabolic Pathways

It is known to interact with the WNT signaling pathway .

Transport and Distribution

It is known to be an orally bioavailable compound .

Subcellular Localization

It is known to interact with the protein kinases CDK8 and CDK19 .

Métodos De Preparación

CCT251545 se descubrió a través de un cribado de alto rendimiento basado en células . La ruta sintética implica la preparación del compuesto utilizando diversas reacciones químicas, incluida la formación de una estructura espirocíclica. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial para this compound tampoco están disponibles en el dominio público.

Análisis De Reacciones Químicas

CCT251545 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, aunque no hay información detallada sobre los productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción en this compound, pero no se divulgan los reactivos y condiciones específicos.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente las que involucran los anillos de pirazol y piridina.

Los reactivos y condiciones comunes utilizados en estas reacciones no se divulgan públicamente. Los principales productos formados a partir de estas reacciones tampoco se especifican.

Aplicaciones Científicas De Investigación

CCT251545 tiene varias aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

CCT251545 es único debido a su alta selectividad y potencia como inhibidor de la señalización WNT. Compuestos similares incluyen:

Compuesto 51: Un análogo de this compound con efectos inhibitorios similares sobre CDK8 y CDK19.

Otros inhibidores de la vía WNT: Varios otros compuestos se dirigen a la vía de señalización WNT, pero this compound se destaca por su biodisponibilidad oral y su alta selectividad.

La singularidad de this compound radica en su capacidad para inhibir selectivamente CDK8 y CDK19 con efectos mínimos fuera del objetivo, lo que lo convierte en una herramienta valiosa en la investigación científica y el descubrimiento de fármacos .

Propiedades

IUPAC Name |

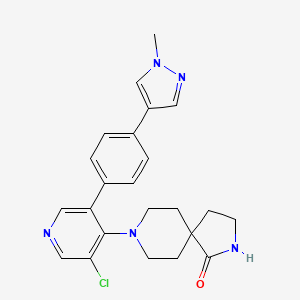

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFYQISQYCGDDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of CCT251545 and how does this interaction affect cellular processes?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , ] These kinases are part of the kinase module of the Mediator complex, a multiprotein complex involved in regulating gene transcription. [, , ] By inhibiting CDK8/19, this compound disrupts the kinase activity of the Mediator complex, ultimately impacting the expression of genes involved in various pathways, including WNT signaling, STAT1 signaling, stress response, and immune response. [, , , ]

Q2: How was this compound discovered?

A2: this compound was identified through a high-throughput cell-based screening assay designed to identify inhibitors of the WNT signaling pathway. [] Subsequent medicinal chemistry optimization, guided by structure-activity relationship studies and physicochemical property considerations, led to the development of this compound as a potent and orally bioavailable WNT signaling inhibitor. []

Q3: Is there evidence that this compound's effects are truly due to CDK8/19 inhibition?

A3: Yes, several lines of evidence support the on-target activity of this compound: * Chemical proteomics: SILAC-based quantitative mass spectrometry identified CDK8 and CDK19 as the primary targets of this compound. []* X-ray crystallography: This technique confirmed the direct binding of this compound to CDK8, revealing a Type 1 binding mode. [] * Biomarker studies: this compound treatment leads to a decrease in phosphorylation of STAT1 at serine 727, a validated biomarker of CDK8 activity. [, , ]* CRISPR knockout studies: Studies using cells with CDK8 and/or CDK19 genetically deleted demonstrate that the biological effects observed with this compound are largely abrogated in these cells, further supporting its on-target activity. []

Q4: Does this compound inhibit both CDK8 and CDK19 equally? What are the implications of this dual inhibition?

A4: While this compound potently inhibits both CDK8 and CDK19, there is emerging evidence suggesting that the two kinases may have distinct functions. [, ] Studies using CRISPR-mediated knockout of either CDK8 or CDK19 suggest that CDK8 might play a more dominant role in mediating the observed biological effects, including STAT1 phosphorylation and gene expression changes, with some compensatory activity from CDK19. [] More research is needed to fully elucidate the individual roles of CDK8 and CDK19 and the implications of their dual inhibition by this compound.

Q5: Has any resistance to this compound been observed?

A5: While specific resistance mechanisms to this compound haven't been extensively studied, one study observed that genetic deletion of CDK8, but not CDK19, significantly reduced the sensitivity of colorectal cancer cells to this compound. [] This suggests that the presence or absence of one kinase isoform may influence the cellular response to CDK8/19 inhibitors and potentially contribute to treatment resistance. Further research is required to fully understand the development of resistance to this compound and explore strategies to overcome it.

Q6: Are there any structural analogues of this compound under investigation?

A6: Yes, researchers have developed additional CDK8/19 inhibitors with improved pharmacokinetic and pharmaceutical properties. [] One example is CCT251921, a structurally related compound with optimized characteristics suitable for preclinical development. Additionally, MSC2530818 represents a structurally distinct backup candidate with a comparable pharmacological profile to CCT251921. [] The availability of structurally diverse CDK8/19 inhibitors will be valuable for further dissecting the biological roles of these kinases and exploring their therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.